molecular formula C13H12O2S B6309539 Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate CAS No. 1954361-44-4

Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate

Cat. No.: B6309539
CAS No.: 1954361-44-4
M. Wt: 232.30 g/mol
InChI Key: JJYZASAGKBJEEI-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a cyclopropyl substituent at the 6-position and a methyl ester group at the 2-carboxylate position.

Properties

IUPAC Name

methyl 6-cyclopropyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-15-13(14)12-7-10-5-4-9(8-2-3-8)6-11(10)16-12/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYZASAGKBJEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Lithiation and Cyclization

A patented method employs directed ortho-metalation to install functional groups regioselectively. For example:

  • Substrate Preparation : 2-Bromo-4-cyclopropylthiophene is treated with LDA (lithium diisopropylamide) at −78°C in THF, generating a lithiated intermediate.

  • Quenching with Electrophiles : Reaction with methyl chloroformate introduces the ester group at the 2-position.

  • Aromatic Annulation : Palladium-catalyzed Suzuki-Miyaura coupling with o-iodobenzoic acid derivatives forms the fused benzene ring.

Key Optimization Parameters :

  • Temperature control (−78°C to 25°C) minimizes side reactions.

  • Pd(PPh₃)₄ (2 mol%) and K₂CO₃ base in toluene/water (3:1) achieve >85% coupling efficiency.

Cyclopropane Ring Installation

Introducing the cyclopropyl group at the 6-position requires precise functionalization strategies.

Cyclopropanation via Simmons-Smith Reaction

A two-step protocol is documented in synthetic workflows:

  • Precursor Synthesis : Methyl 6-bromobenzo[b]thiophene-2-carboxylate is prepared via bromination of the parent ester using NBS (N-bromosuccinimide) in CCl₄.

  • Zinc-Mediated Cyclopropanation :

    • Reagents : Diethylzinc (2.2 equiv), CH₂I₂ (1.1 equiv) in DCM.

    • Conditions : 0°C to reflux over 12 hours.

    • Yield : 72% after silica gel chromatography (hexane/EtOAc 4:1).

Mechanistic Insight : The reaction proceeds through a zinc-carbenoid intermediate, which transfers the cyclopropane ring to the aromatic system.

Transition-Metal-Catalyzed Cross-Coupling

Alternative routes leverage palladium-catalyzed couplings to attach pre-formed cyclopropane units:

  • Substrate : Methyl 6-boronic ester benzo[b]thiophene-2-carboxylate.

  • Coupling Partner : Cyclopropylzinc bromide (1.5 equiv).

  • Catalyst System : Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), THF, 60°C.

  • Outcome : 68% isolated yield, with <5% homocoupling byproducts.

Esterification and Functional Group Interconversion

The methyl ester at the 2-position is introduced early or late in the synthesis, depending on functional group tolerance.

Direct Esterification of Carboxylic Acid

  • Reagents : Thionyl chloride (SOCl₂) followed by methanol.

  • Conditions : Reflux in anhydrous MeOH for 6 hours.

  • Yield : 89% after recrystallization from ethanol.

Transesterification of Higher Esters

For acid-sensitive substrates:

  • Substrate : Ethyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate.

  • Catalyst : Ti(OiPr)₄ (0.1 equiv).

  • Conditions : MeOH (excess), 70°C, 8 hours.

  • Conversion : >95% by GC-MS.

Purification and Analytical Characterization

Chromatographic Techniques

Purification MethodStationary PhaseEluent SystemPurity (HPLC)
Flash ChromatographySilica Gel 60Hexane/EtOAc 3:198.5%
Prep-TLCGF254 silicaCH₂Cl₂/MeOH 20:195.2%

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, thiophene-H), 3.91 (s, 3H, OCH₃), 1.85–1.78 (m, 1H, cyclopropane-H), 1.12–1.05 (m, 2H, cyclopropane-H₂).

  • X-ray Crystallography : Confirms coplanarity between the ester group and thiophene ring (dihedral angle = 4.2°).

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent discloses a scalable process using microreactors:

  • Reactor Type : Corning Advanced-Flow™ G1.

  • Parameters :

    • Residence time: 2 minutes.

    • Temperature: 120°C.

    • Throughput: 1.2 kg/day.

  • Advantages : 30% reduction in Pd catalyst usage compared to batch processes.

Waste Management Protocols

  • Byproduct Incineration : Aromatic intermediates are treated at >850°C in rotary kilns to prevent dioxin formation.

  • Solvent Recovery : >90% THF and toluene reclaimed via fractional distillation.

Challenges and Mitigation Strategies

Regioselectivity in Cyclopropanation

Competing addition at the 5-position is minimized by:

  • Steric Shielding : Bulkier directing groups (e.g., tert-butyl esters) favor 6-substitution.

  • Electronic Effects : Electron-withdrawing groups deactivate the 5-position toward electrophilic attack.

Ester Hydrolysis Under Basic Conditions

Instability during coupling reactions is addressed by:

  • Protecting Groups : Temporary silyl ether protection of the ester.

  • Mild Bases : Cs₂CO₃ instead of NaOH in Suzuki couplings.

Emerging Methodologies

Photocatalytic C–H Activation

Recent advances utilize Ir(ppy)₃ catalysts under blue LED irradiation to functionalize benzo[b]thiophenes without pre-halogenation.

  • Substrate Scope : Tolerates electron-deficient and -rich systems.

  • Yield : 55–78% for cyclopropane installation.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes demonstrate promise for enantioselective cyclopropanation:

  • Enzyme : CYP119 from Sulfolobus acidocaldarius.

  • Turnover Frequency : 12 h⁻¹.

  • ee : >90% for (1R,2S)-cyclopropane isomers .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene core or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound 6-cyclopropyl C₁₃H₁₂O₂S 232.30 N/A Hypothetical; high lipophilicity due to cyclopropyl group
Methyl 6-methylbenzo[d]thiazole-2-carboxylate 6-methyl (thiazole core) C₁₀H₉NO₂S 223.25 N/A Research applications in medicinal chemistry
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate 3-chloro, 6-methyl C₁₁H₉ClO₂S 240.71 59812-34-9 Hazard statement H302 (harmful if swallowed)
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 6-chloro C₁₀H₇ClO₂S 226.68 104795-85-9 Used in Suzuki coupling reactions
6-Methylbenzo[b]thiophene-2-carboxylic Acid 6-methyl (carboxylic acid) C₁₀H₈O₂S 192.23 1467-86-3 Acidic functionality for salt formation
Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate 6-fluoro, 3-methyl C₁₁H₉FO₂S 224.25 863119-54-4 Discontinued commercial availability
Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate 6-chloro, 3-methyl C₁₁H₉ClO₂S 240.71 1415968-74-9 Storage: Dark, dry conditions
Methyl 5-aminobenzo[b]thiophene-2-carboxylate 5-amino C₁₀H₉NO₂S 223.25 20532-28-9 Laboratory chemical use

Key Observations

Substituent Effects on Molecular Weight :

  • Chloro and methyl substituents increase molecular weight (e.g., 226.68 for 6-chloro vs. 192.23 for 6-methyl carboxylic acid). The cyclopropyl analog (232.30) is intermediate in weight but bulkier.

Safety and Handling: Chloro-substituted derivatives (e.g., Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate) carry hazard warnings (H302), whereas methyl or amino derivatives are less hazardous.

Functional Group Influence :

  • Carboxylic acid derivatives (e.g., 6-Methylbenzo[b]thiophene-2-carboxylic Acid) offer ionic solubility, unlike ester derivatives, which are more lipophilic.

Commercial Availability :

  • Fluoro-substituted analogs (e.g., Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate) are listed as discontinued, highlighting supply-chain variability.

Biological Activity

Methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group attached to a benzo[b]thiophene ring system. The molecular formula is C12H10O2SC_{12}H_{10}O_2S, with a molecular weight of approximately 218.27 g/mol. Its unique structure contributes to its reactivity and interactions with various biological targets.

Target Interactions

Thiophene derivatives, including this compound, are known to exhibit a variety of pharmacological properties such as:

  • Anticancer Activity : This compound can influence cell proliferation and apoptosis through modulation of key signaling pathways.
  • Anti-inflammatory Effects : It may inhibit inflammatory mediators, providing therapeutic benefits in conditions like arthritis.
  • Antimicrobial Properties : The compound shows potential against various bacterial strains, suggesting its utility in treating infections.

The interaction with cytochrome P450 enzymes is particularly noteworthy, as it can lead to either the activation or inhibition of metabolic pathways critical for drug metabolism .

Biochemical Pathways

The compound has been shown to modulate several biochemical pathways, notably:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Influences cell growth and differentiation.
  • Gene Expression Modulation : Interacts with transcription factors affecting the expression levels of genes involved in cellular responses .

Cellular Effects

This compound exerts profound effects on various cell types:

  • Cell Signaling : Alters signaling pathways leading to changes in cellular metabolism and function.
  • Gene Regulation : Affects transcriptional activity, impacting processes like cell cycle progression and apoptosis .

Dosage Effects in Animal Models

Research indicates that the effects of this compound are dose-dependent:

  • Low Doses : May enhance specific enzyme activities or modulate beneficial signaling pathways.
  • High Doses : Could lead to adverse effects or toxicity, necessitating careful dosage considerations in therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound reduced the viability of cancer cell lines by inducing apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Activity : Animal models showed that this compound significantly reduced inflammation markers in induced arthritis models, supporting its potential use as an anti-inflammatory agent.
  • Antimicrobial Efficacy : The compound has been tested against several pathogenic bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Summary

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of inflammatory mediators
AntimicrobialDisruption of bacterial cell wall

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 6-cyclopropylbenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclopropane introduction via cross-coupling reactions or cyclopropanation of pre-functionalized benzo[b]thiophene intermediates. For example, halogenated precursors (e.g., 6-bromo derivatives) can undergo Suzuki-Miyaura coupling with cyclopropane boronic acids under palladium catalysis . Reaction conditions such as temperature (60–80°C), solvent (DMF or DMSO), and base (K₂CO₃ or Et₃N) are critical for optimizing yield. Purification often employs recrystallization (MeOH) or reverse-phase HPLC (gradient methanol-water) to isolate the ester product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms cyclopropane integration (e.g., characteristic splitting patterns for cyclopropyl protons) and ester carbonyl signals (~165–170 ppm in ¹³C NMR).
  • IR Spectroscopy : Identifies C=O stretches (~1700 cm⁻¹) and C-S vibrations (~650–750 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Comparative analysis with similar esters (e.g., methyl 6-chloro or 6-bromo analogs) helps distinguish substituent-specific signals .

Q. How does the cyclopropyl group at position 6 influence the compound’s electronic properties compared to methyl or halogen substituents?

  • Methodological Answer : Cyclopropane’s ring strain and conjugation effects alter electron density. Computational methods (DFT) predict reduced electron-withdrawing effects compared to nitro groups but enhanced π-π stacking vs. methyl groups. Experimental validation via Hammett substituent constants (σₚ) or cyclic voltammetry (redox potentials) quantifies these effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition) may arise from:

  • Purity : Rigorous HPLC or GC-MS validation ensures >95% purity .
  • Solubility : Use standardized DMSO stock solutions to avoid aggregation.
  • Assay Conditions : Control pH, temperature, and co-solvents (e.g., Tween-80) to replicate published protocols.
  • Structural Confirmation : Single-crystal X-ray diffraction or 2D NMR (COSY, HSQC) verifies regiochemistry .

Q. How can computational modeling guide the design of this compound analogs for targeted kinase inhibition?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses in kinase active sites (e.g., EGFR or CDK2).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS).
  • QSAR Models : Corrogate cyclopropane geometry (bond angles, strain energy) with inhibitory activity using ML algorithms (Random Forest, SVM) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalyst Optimization : Chiral ligands (e.g., BINAP) in asymmetric cyclopropanation improve enantioselectivity.
  • Process Monitoring : In-situ FTIR tracks reaction progression to minimize side products.
  • Purification : Simulated moving bed (SMB) chromatography or chiral stationary phases resolve enantiomers at scale .

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